
Dirhenium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dirhenium trioxide (Re2O3) is a compound that has gained attention in the scientific community due to its unique properties. It is a transition metal oxide with a tetragonal crystal structure and a high melting point of 1,970°C. Dirhenium trioxide is a rare compound and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of dirhenium trioxide is not fully understood. However, it is believed to involve the transfer of electrons between the rhenium atoms in the compound. This transfer of electrons leads to changes in the oxidation state of the rhenium atoms, which can result in catalytic activity.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of dirhenium trioxide. However, it has been shown to have low toxicity and is not considered harmful to human health.
Advantages And Limitations For Lab Experiments
Dirhenium trioxide has advantages and limitations for lab experiments. Its high melting point and stability make it suitable for high-temperature reactions. However, its rarity and high cost can limit its use in experiments.
Future Directions
There are several future directions for the study of dirhenium trioxide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further investigation of its catalytic properties and potential applications in electrochemistry and gas sensing is needed. The development of new materials based on dirhenium trioxide could also have potential applications in various fields, including energy storage and conversion.
Conclusion
In conclusion, dirhenium trioxide is a rare compound that has unique properties and potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
Dirhenium trioxide can be synthesized using different methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating rhenium metal and oxygen at high temperatures. Hydrothermal synthesis involves reacting rhenium metal and oxygen in an aqueous solution at high pressures and temperatures. The sol-gel method involves the hydrolysis of rhenium precursor in a solvent followed by condensation to form a gel.
Scientific Research Applications
Dirhenium trioxide has been studied for its potential applications in catalysis, electrochemistry, and gas sensing. It has been shown to have catalytic activity in the oxidation of alcohols and hydrocarbons. Dirhenium trioxide has also been used as an electrode material for the electrochemical reduction of carbon dioxide. Additionally, it has been used as a sensing material for the detection of gases such as carbon monoxide and nitrogen dioxide.
properties
CAS RN |
12624-27-0 |
|---|---|
Product Name |
Dirhenium trioxide |
Molecular Formula |
O7Re2-14 |
Molecular Weight |
484.41 g/mol |
IUPAC Name |
oxygen(2-);rhenium |
InChI |
InChI=1S/7O.2Re/q7*-2;; |
InChI Key |
ASCDQPSSGQOUOI-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Other CAS RN |
12624-27-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



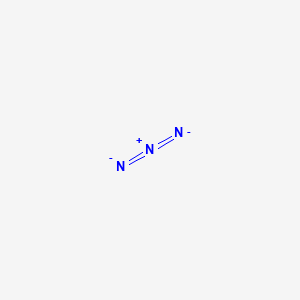
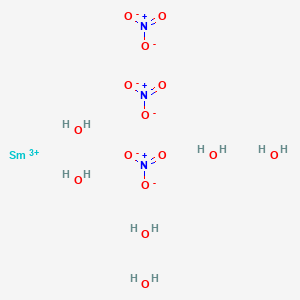
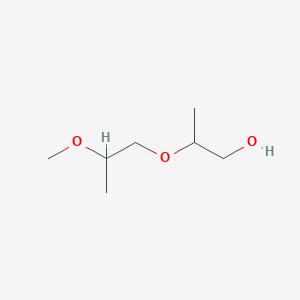
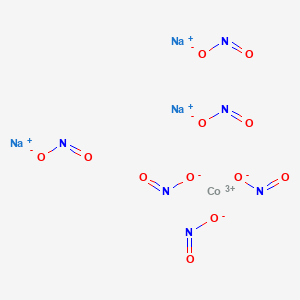
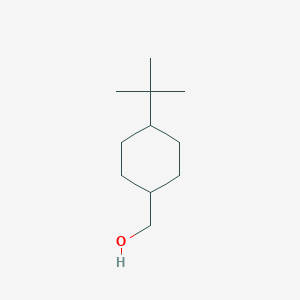
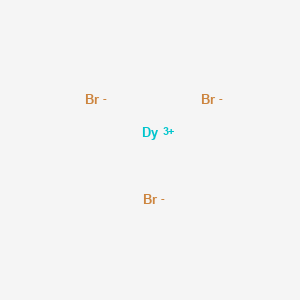
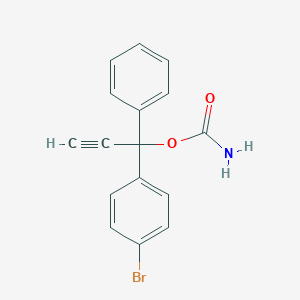
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)

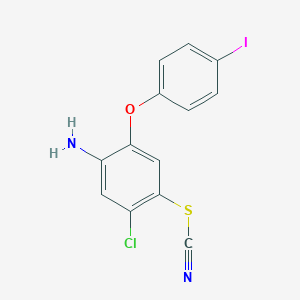
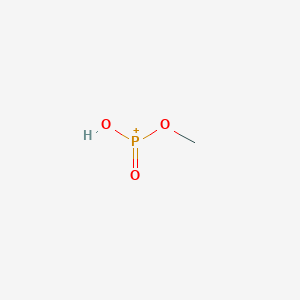
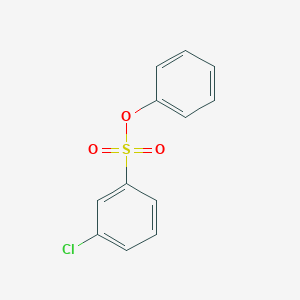
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
